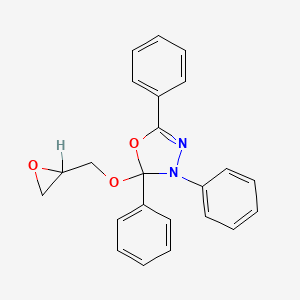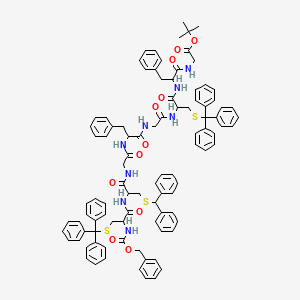
tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate is a complex organic compound characterized by its multiple functional groups, including tert-butyl, benzhydrylthio, and tritylthio moieties
Vorbereitungsmethoden
The synthesis of tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as esterification, amidation, and thiolation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate has several scientific research applications:
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound’s large and complex structure allows it to interact with multiple targets simultaneously, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Compared to these compounds, tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate is unique due to its extensive functionalization and larger molecular size, which provide it with distinct reactivity and interaction profiles.
Eigenschaften
CAS-Nummer |
13342-47-7 |
|---|---|
Molekularformel |
C96H96N8O11S3 |
Molekulargewicht |
1634.0 g/mol |
IUPAC-Name |
tert-butyl 2-[[2-[[2-[[2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C96H96N8O11S3/c1-94(2,3)115-86(107)63-99-89(109)80(60-69-39-17-5-18-40-69)102-91(111)82(66-117-95(73-47-25-9-26-48-73,74-49-27-10-28-50-74)75-51-29-11-30-52-75)101-85(106)62-97-88(108)79(59-68-37-15-4-16-38-68)100-84(105)61-98-90(110)81(65-116-87(71-43-21-7-22-44-71)72-45-23-8-24-46-72)103-92(112)83(104-93(113)114-64-70-41-19-6-20-42-70)67-118-96(76-53-31-12-32-54-76,77-55-33-13-34-56-77)78-57-35-14-36-58-78/h4-58,79-83,87H,59-67H2,1-3H3,(H,97,108)(H,98,110)(H,99,109)(H,100,105)(H,101,106)(H,102,111)(H,103,112)(H,104,113) |
InChI-Schlüssel |
IBSSLJCBOWNJDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CSC(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C(CSC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


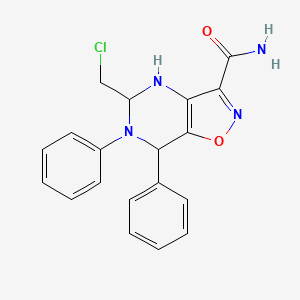
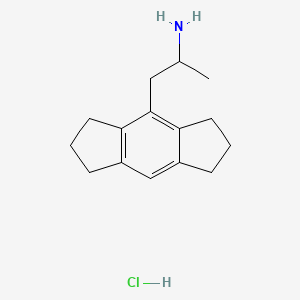
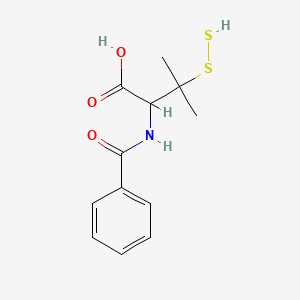
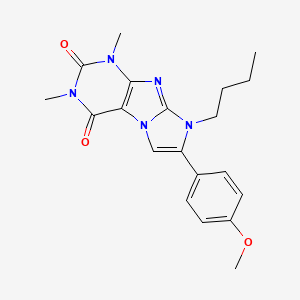
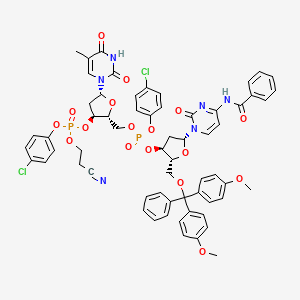

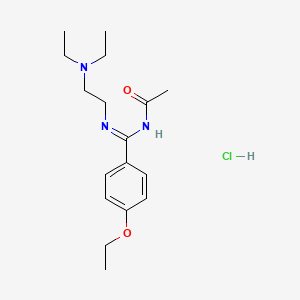
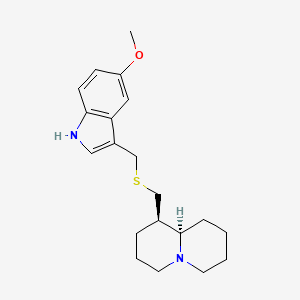
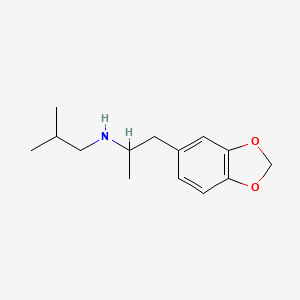
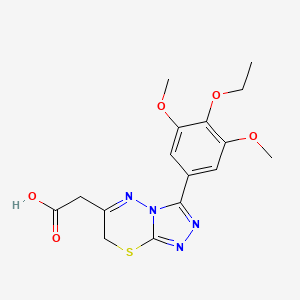
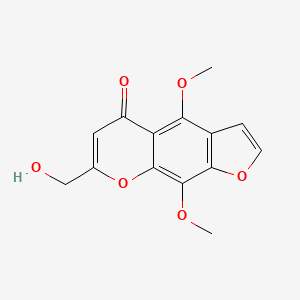
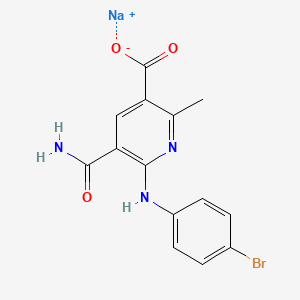
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
